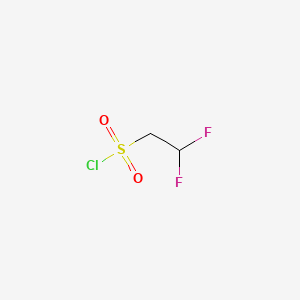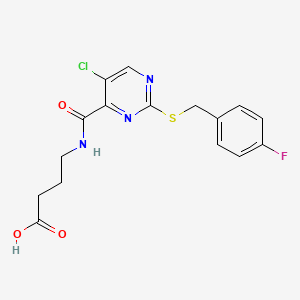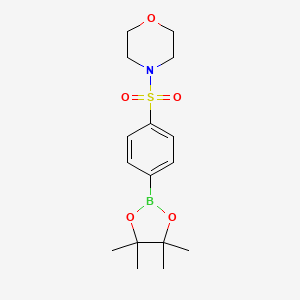
Bis(perfluorohexyl)phosphinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(perfluorohexyl)phosphinic acid sodium salt is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(perfluorohexyl)phosphinic acid sodium salt typically involves the reaction of a suitable phosphinic acid derivative with a fluorinated alkyl halide in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinated intermediates is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(perfluorohexyl)phosphinic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorinated alkyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphinate derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(perfluorohexyl)phosphinic acid sodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of fluorinated polymers and coatings, which benefit from its chemical stability and hydrophobicity.
Mécanisme D'action
The mechanism by which Bis(perfluorohexyl)phosphinic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated alkyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The phosphinate moiety can participate in coordination chemistry, forming complexes with metal ions and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bis(trimethylsilyl)amide: Another organosilicon compound used as a strong base in organic synthesis.
Sodium tetrakis(3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl)borate: A fluorinated borate salt used in ion-selective electrodes.
Uniqueness
Bis(perfluorohexyl)phosphinic acid sodium salt is unique due to its high fluorine content, which imparts exceptional chemical stability and hydrophobicity. These properties make it particularly valuable in applications requiring durable and water-repellent materials.
Propriétés
IUPAC Name |
sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF26O2P.Na/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/h(H,39,40);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRYSHRRDRBEW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26NaO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896707 |
Source


|
| Record name | Sodium bis(perfluorohexyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70609-44-8 |
Source


|
| Record name | Sodium bis(perfluorohexyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)


![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)




![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)



